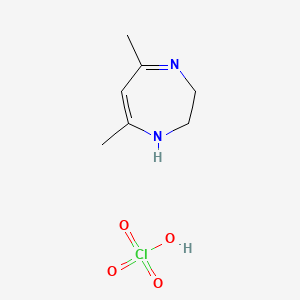
N-(2-Chloroethyl)dibenzylamine hydrochloride
Vue d'ensemble
Description
“N-(2-Chloroethyl)dibenzylamine hydrochloride” is also referred to as “dibenamine”. It is a powerful adrenergic blocking agent, known to modify the pharmacological effects of epinephrine .
Chemical Reactions Analysis
“N-(2-Chloroethyl)dibenzylamine hydrochloride” has been studied for its mechanism of protection against carbon tetrachloride-induced hepatotoxicity . It is known to modify the pharmacological effects of epinephrine .Applications De Recherche Scientifique
Adrenergic Blocking Agent
Dibenamine hydrochloride is a competitive and irreversible adrenergic blocking agent . It is known to modify the pharmacological effects of epinephrine . This property makes it useful in research related to the adrenergic system and its effects on the body.
Epinephrine Destruction
Dibenamine hydrochloride can cause a significant increase in the rate of destruction of I-epinephrine in the mouse . This property can be used in studies investigating the metabolism and effects of epinephrine.
Cocaine Sensitivity Attenuation
In vitro studies have shown that Dibenamine can attenuate the degree of cocaine-induced increase in sensitivity to acetylcholine without any effect on acetylcholine-contraction in isolated vas deferens of guinea pig . This suggests potential applications in research related to cocaine addiction and its physiological effects.
Protection Against Hepatotoxicity
Dibenamine hydrochloride has been investigated for its mechanism of protection against carbon tetrachloride-induced hepatotoxicity . This suggests potential applications in research related to liver diseases and hepatotoxicity.
Interaction with Ergotamine
When Dibenamine and other powerful sympatholytic agents were used to produce vasomotor reversal, ergotamine in certain doses restored the original pressor effect of epinephrine . This suggests potential applications in research related to drug interactions and their effects on the cardiovascular system.
Conversion of CCl4 to CHCl3
Dibenamine hydrochloride, when administered subcutaneously, apparently slows the conversion of CCl4 to CHCl3 . This property can be used in studies investigating the metabolism and effects of carbon tetrachloride.
Mécanisme D'action
Target of Action
N-(2-Chloroethyl)dibenzylamine hydrochloride, also known as Dibenamine hydrochloride, primarily targets the adrenergic system . It is a powerful adrenergic blocking agent . The adrenergic system plays a crucial role in the body’s fight-or-flight response by releasing adrenaline.
Action Environment
The action, efficacy, and stability of Dibenamine hydrochloride can be influenced by various environmental factors. For instance, it is practically insoluble in water near neutrality but soluble in dilute acids . It is stable in acidic solutions but rapidly loses activity in neutral or alkaline solutions . These properties suggest that the compound’s action can be significantly influenced by the pH of its environment.
Safety and Hazards
Propriétés
IUPAC Name |
N,N-dibenzyl-2-chloroethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN.ClH/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16;/h1-10H,11-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXCEBPGNFLHEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCl)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075337 | |
| Record name | (2-Chloroethyl)dibenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55-43-6 | |
| Record name | Benzenemethanamine, N-(2-chloroethyl)-N-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11491 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Chloroethyl)dibenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzyl(2-chloroethyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W65S0F7870 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Dibenamine hydrochloride?
A1: Dibenamine hydrochloride acts as an adrenolytic drug, primarily by blocking the effects of epinephrine and norepinephrine. Research suggests that it renders the heart less sensitive to epinephrine without preventing its accumulation in the heart muscle []. This mechanism differs from other adrenergic blockers like Priscol and Fourneau's 933F, which appear to partially block epinephrine's penetration into myocardial cells [].
Q2: What is the impact of Dibenamine hydrochloride on the central nervous system?
A4: Research in cats suggests that Dibenamine hydrochloride might play a role in modulating central nervous system activity. Studies show that it can potentiate the effects of desoxynupharidine hydrochloride, a compound known to induce a sleep-like pattern in brain wave activity []. This suggests a potential interaction with adrenergic neurons within the central nervous system [].
Q3: Does Dibenamine hydrochloride influence metabolic responses during hemorrhagic shock?
A5: Animal studies highlight a potential role for Dibenamine hydrochloride in modulating metabolic responses during hemorrhagic shock. When administered shortly after inducing hemorrhage in dogs, it increased survival rates and reduced the typical increase in plasma amino nitrogen levels [, ]. Interestingly, these effects were less pronounced when administered later in the shock progression [, ].
Q4: How does Dibenamine hydrochloride interact with other pharmacological receptor systems?
A6: In addition to its adrenergic blocking action, Dibenamine hydrochloride has been shown to antagonize the effects of carbamylcholine and potassium chloride in a manner similar to that of N-(2-chloroethyl)dibenzylamine hydrochloride on smooth muscle contraction []. This suggests a broader interaction with pharmacological receptor systems beyond the adrenergic system.
Q5: Are there any notable effects of Dibenamine hydrochloride on blood cell counts?
A7: Research in rats subjected to tourniquet-induced shock revealed that Dibenamine hydrochloride administration led to a more rapid decline in lymphocyte count, alongside an increase in mortality []. This suggests a potential influence on the immune response during shock, although the exact mechanisms remain unclear.
Q6: Can Dibenamine hydrochloride interfere with the accumulation of epinephrine in the myocardium?
A8: Unlike some other adrenergic blockers, Dibenamine hydrochloride does not seem to prevent the accumulation of epinephrine in the myocardium. Studies show that it might even facilitate this accumulation while simultaneously blocking epinephrine's effects on the heart [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















